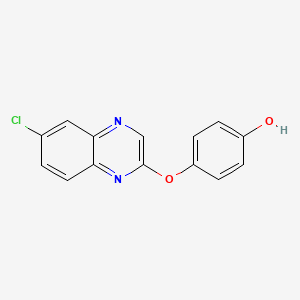

4-(6-Chloroquinoxalin-2-yloxy)phenol

Description

Contextualization of Quinoxaline-Phenol Hybrid Scaffolds in Medicinal Chemistry Research

The fusion of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful strategy in medicinal chemistry for the design of novel therapeutic agents. mdpi.com Among the vast array of heterocyclic systems, the quinoxaline (B1680401) scaffold, which consists of a fused benzene (B151609) and pyrazine (B50134) ring, has garnered significant attention. nih.gov Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The versatility of the quinoxaline ring system allows for extensive functionalization, making it a privileged structure in drug discovery. nih.govnih.gov

Similarly, phenolic compounds are a well-established class of molecules with diverse biological activities. nih.govmdpi.com The hydroxyl group attached to an aromatic ring imparts unique chemical properties that can lead to various biological effects, including antioxidant, anticancer, and enzyme-inhibiting activities. nih.govmdpi.com Phenolic moieties are found in numerous natural and synthetic compounds that have been developed as drugs. mdpi.com

The strategic combination of quinoxaline and phenol (B47542) moieties into a hybrid scaffold aims to leverage the distinct properties of each component. This approach can lead to compounds with novel or enhanced biological activities, improved selectivity, and different mechanisms of action compared to the individual fragments. The ether linkage connecting the two scaffolds is a common and effective way to create these hybrid structures, offering a degree of rotational flexibility that can be crucial for binding to biological targets.

Significance of Investigating 4-(6-Chloroquinoxalin-2-yloxy)phenol within Contemporary Drug Discovery

The specific compound, this compound, represents a key example of the quinoxaline-phenol hybrid scaffold. Its structure incorporates the chloro-substituted quinoxaline core linked to a phenol via an ether bridge. This particular arrangement has attracted considerable research interest for several reasons.

Firstly, it serves as a crucial synthetic intermediate. google.com It is a key building block in the synthesis of more complex molecules, notably in the agrochemical industry for producing selective herbicides such as quizalofop, quizalofop-P, and propaquizafop. google.comgoogle.comnih.gov The quality and yield of this compound directly impact the efficacy and cost of these important agricultural products. google.com

Secondly, beyond its role as a precursor, this compound has demonstrated intrinsic biological activity. Preliminary research has highlighted its potential in medicinal applications, particularly in the fields of oncology and microbiology. Studies have indicated that the compound itself can exhibit anticancer and antibacterial properties, making it a subject of investigation for direct therapeutic use. The presence of the chlorine atom on the quinoxaline ring and the hydroxyl group on the phenol ring are key features that influence its biological profile.

Overview of Research Objectives and Scope for this compound Studies

Research efforts concerning this compound are primarily focused on two major areas: synthetic methodology and biological evaluation.

The primary objective in the realm of chemical synthesis is the development of efficient, high-yield, and environmentally friendly production methods. google.comgoogle.com Studies have explored various reaction conditions, including different solvents, bases, and the use of phase-transfer catalysts to optimize the synthesis from starting materials like 2,6-dichloroquinoxaline (B50164) and hydroquinone (B1673460). google.com The goals are to increase product purity, simplify the operational process, reduce production costs, and minimize environmental impact by enabling solvent and reactant recovery. google.comgoogle.com

From a biological perspective, the research aims to elucidate the therapeutic potential of this compound and its derivatives. The scope of these investigations includes:

Anticancer Activity: Studies are designed to assess the compound's ability to inhibit the growth of various cancer cell lines. Research objectives include determining its cytotoxicity, understanding the mechanism of action, such as the induction of apoptosis (programmed cell death), and identifying the molecular pathways it affects.

Antimicrobial Activity: Investigations focus on evaluating the compound's efficacy against different bacterial strains. The primary goal is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. The mechanism of action, potentially involving the disruption of bacterial cell wall synthesis, is also an area of active investigation.

These studies often involve in vitro assays to quantify the biological effects of the compound, laying the groundwork for the potential design of more potent and selective analogs. nih.govresearchgate.net

Detailed Research Findings

Research has provided specific data on the biological activity of this compound. In vitro studies have quantified its effects on both cancer cells and bacteria.

Anticancer Activity

In studies evaluating its potential as an anticancer agent, this compound was shown to induce apoptosis in breast cancer cell lines. Treatment with the compound led to a measurable decrease in cell viability.

Antimicrobial Activity

The compound has also been tested for its ability to inhibit bacterial growth. In vitro assays demonstrated its effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Interactive Data Tables

Table 1: Biological Activity of this compound

| Biological Activity | Target | Effect Observed | Concentration (µM) |

| Anticancer | Breast Cancer Cells | IC₅₀ (Induces apoptosis) | ~25 |

| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 20 |

| Antimicrobial | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 30 |

Data sourced from in vitro studies.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloroquinoxalin-2-yl)oxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-1-6-12-13(7-9)16-8-14(17-12)19-11-4-2-10(18)3-5-11/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYFSLAJRJHGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451008 | |

| Record name | 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-79-5 | |

| Record name | 4-[(6-Chloro-2-quinoxalinyl)oxy]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 752339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76578-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[(6-chloro-2-quinoxalinyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 6 Chloroquinoxalin 2 Yloxy Phenol

Retrosynthetic Analysis of 4-(6-Chloroquinoxalin-2-yloxy)phenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ether linkage (C-O bond), which is a common strategic bond for disconnection in molecules containing a heteroatom like oxygen. amazonaws.com

This disconnection yields two primary synthons: a nucleophilic phenoxide and an electrophilic quinoxaline (B1680401) moiety. The corresponding chemical equivalents for these synthons are hydroquinone (B1673460) and 2,6-dichloroquinoxaline (B50164). The chlorine atom at the 2-position of the quinoxaline ring is highly activated towards nucleophilic substitution, making this a feasible synthetic route.

An alternative, though less direct, disconnection could involve breaking the bond on the other side of the phenolic oxygen, which would lead to a different set of precursors. However, the primary route is generally favored due to the high reactivity of the 2-chloro position on the quinoxaline ring.

Established Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution, which can be categorized as a classical phenol (B47542) ether synthesis.

The most widely documented method for synthesizing this compound is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis adapted for aryl halides. francis-press.commasterorganicchemistry.comyoutube.comyoutube.com This reaction involves the condensation of 2,6-dichloroquinoxaline with hydroquinone under basic conditions. google.com The phenoxide, generated in situ by a base, acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the quinoxaline ring and displacing the chloride ion.

The reaction is typically carried out in the presence of an alkali such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.comgoogle.com Various solvents can be employed, including polar aprotic solvents like N,N-dimethylformamide (DMF) or water. google.com The selectivity of the reaction is high, with substitution occurring preferentially at the more reactive 2-position while leaving the chlorine at the 6-position intact.

Table 1: Comparison of Classical Synthesis Conditions

| Starting Materials | Base | Solvent System | Catalyst/Additive | Reference |

|---|---|---|---|---|

| 2,6-dichloroquinoxaline, Hydroquinone | Potassium carbonate, NaOH, KOH | N,N-dimethylformamide (DMF) | None specified | |

| 2,6-dichloroquinoxaline, Hydroquinone | NaOH, KOH, Potassium carbonate | Water | Copper 8-quinolinolate (for in-situ hydroquinone synthesis) | google.com |

| 2,6-dichloroquinoxaline, Hydroquinone | Alkaline aqueous solution | Toluene (B28343) | Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | google.com |

While classical SNAr is effective, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for forming C-O bonds. The Ullmann condensation, which traditionally uses stoichiometric copper at high temperatures, is a well-known method for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction use catalytic amounts of copper, often with a ligand, under milder conditions. nih.govmdpi.com

In the context of this compound synthesis, a patent describes the use of a copper catalyst (copper 8-quinolinolate) in a process that first synthesizes hydroquinone from p-chlorophenol, which then reacts with 2,6-dichloroquinoxaline. google.com Although this specific catalyst is for the initial step, the use of copper in diaryl ether synthesis is well-established. wikipedia.org These catalyzed reactions can be advantageous, particularly when the aryl halide is less activated, though they may require careful optimization of the catalyst, ligand, base, and solvent system. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving high yield and purity is critical for industrial production. Research and patents have detailed several optimization strategies for the synthesis of this compound.

One key improvement involves the use of a phase transfer catalyst (PTC) in a biphasic system, typically an organic solvent like toluene and an alkaline aqueous solution of hydroquinone. google.com The PTC, such as tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride, facilitates the transfer of the phenoxide nucleophile from the aqueous phase to the organic phase where the 2,6-dichloroquinoxaline is dissolved. This approach minimizes side reactions, such as the hydrolysis of the starting material, and improves the stability and consistency of the reaction, leading to yields exceeding 95%. google.com

Temperature control is another crucial factor. Post-reaction processing, such as suction filtration of the product, is optimized by controlling the temperature. For instance, cooling the reaction mixture to 65-75°C before filtration and washing with hot water in the same temperature range has been shown to effectively remove inorganic salts and unreacted starting materials, resulting in high purity ( >96%) and high yields ( >96%). google.com

Table 2: Examples of Optimized Reaction Yields

| Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Benzyltriethylammonium chloride | Toluene/Water | 80 | 95.1 | 97 | google.com |

| Tetrabutylammonium bromide | Toluene/Water | Reflux | 96.0 | 97 | google.com |

| None (Optimized filtration) | Water | Reaction: 100; Filtration: 72 | 96.3 | 97.7 | google.com |

| None (Optimized filtration) | Water | Reaction: 100; Filtration: 68 | 96.1 | 98.0 | google.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. ekb.egijirt.orgbenthamdirect.comresearchgate.net Several aspects of the synthesis of this compound have been adapted to align with these principles.

The use of water as a solvent in some procedures is another key green feature, as it replaces more hazardous and volatile organic solvents. google.comgoogle.com Furthermore, methods that employ solvent recovery and recycling have been developed to reduce environmental pollution and lower production costs. google.com The use of phase transfer catalysts can also be seen as a green improvement, as it allows for higher efficiency and reduces the amount of waste generated from side reactions. google.com These strategies demonstrate a move towards more sustainable and economically viable industrial production of this important chemical intermediate. researchgate.netorgchemres.org

Advanced Structural Characterization and Spectroscopic Elucidation of 4 6 Chloroquinoxalin 2 Yloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and chemical environment of each atom in 4-(6-chloroquinoxalin-2-yloxy)phenol can be established.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide initial, crucial information about the molecular structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For this compound, the structure suggests a total of eight distinct proton signals and ten unique carbon signals in the aromatic region, plus the phenolic hydroxyl proton. The symmetry in the para-substituted phenol (B47542) ring results in chemically equivalent protons and carbons. docbrown.info The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on both the quinoxaline (B1680401) and phenol rings.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Quinoxaline) | 8.0 - 8.3 | Singlet (s) | - |

| H-5 (Quinoxaline) | 7.8 - 8.0 | Doublet (d) | ~2.0 - 2.5 |

| H-7 (Quinoxaline) | 7.6 - 7.8 | Doublet of doublets (dd) | ~9.0, ~2.5 |

| H-8 (Quinoxaline) | 7.5 - 7.7 | Doublet (d) | ~9.0 |

| H-2'/H-6' (Phenol) | 7.0 - 7.2 | Doublet (d) | ~8.5 - 9.0 |

| H-3'/H-5' (Phenol) | 6.8 - 7.0 | Doublet (d) | ~8.5 - 9.0 |

| OH (Phenol) | 9.5 - 10.5 | Broad Singlet (br s) | - |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Quinoxaline) | 158 - 162 |

| C-3 (Quinoxaline) | 135 - 138 |

| C-4a (Quinoxaline) | 140 - 142 |

| C-5 (Quinoxaline) | 128 - 130 |

| C-6 (Quinoxaline) | 130 - 133 |

| C-7 (Quinoxaline) | 125 - 127 |

| C-8 (Quinoxaline) | 118 - 120 |

| C-8a (Quinoxaline) | 141 - 143 |

| C-1' (Phenol) | 150 - 153 |

| C-2'/C-6' (Phenol) | 122 - 125 |

| C-3'/C-5' (Phenol) | 115 - 117 |

| C-4' (Phenol) | 155 - 158 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For this compound, COSY would show correlations between H-7 and H-8 on the quinoxaline ring, and between H-2'/H-6' and H-3'/H-5' on the phenol ring, confirming the substitution patterns on both aromatic systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to their attached carbons, providing unambiguous C-H assignments. sdsu.eduyoutube.com Each proton signal (except the hydroxyl) would show a cross-peak with its corresponding carbon signal from Table 1 and Table 2, for example, correlating the signal for H-3 with C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for connecting the molecular fragments by showing correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). sdsu.eduyoutube.com Key HMBC correlations would definitively establish the ether linkage, showing a cross-peak between the H-3 proton of the quinoxaline ring and the C-1' carbon of the phenol ring, and also between the H-2'/H-6' protons of the phenol ring and the C-2 carbon of the quinoxaline ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. csic.es For this compound, the molecular formula is C₁₄H₉ClN₂O₂. alfa-chemistry.com

The theoretical monoisotopic mass is calculated to be 272.0353 Da. An experimental HRMS measurement confirming this value provides high confidence in the assigned molecular formula.

Furthermore, fragmentation analysis within the mass spectrometer helps to confirm the structure. The most likely fragmentation pathway involves the cleavage of the ether bond, which would yield two primary fragments:

A radical cation corresponding to 6-chloroquinoxalin-2-ol.

A radical cation corresponding to phenol. These and subsequent fragments create a unique fingerprint that corroborates the proposed molecular structure.

Interactive Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₉ClN₂O₂ | alfa-chemistry.com |

| Molecular Weight | 272.69 g/mol | alfa-chemistry.com |

| Theoretical Exact Mass | 272.0353 Da | Calculated |

| Ionization Mode | ESI (Electrospray Ionization) | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

Interactive Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol | 3200 - 3500 | Broad, Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=N Stretch | Quinoxaline Ring | 1610 - 1640 | Medium |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1270 | Strong |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for structural elucidation, providing an exact three-dimensional model of a compound in its solid, crystalline state. The process involves growing a single, high-quality crystal of the compound and analyzing how it diffracts X-rays.

For derivatives of this compound, single crystals have been successfully grown via slow evaporation in solvents like ethyl acetate. The resulting crystal structures were refined in a monoclinic system with a P2₁ space group. A similar analysis for the title compound would provide definitive data on bond lengths, bond angles, and planarity of the ring systems. It would also reveal intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group of one molecule and a nitrogen atom of the quinoxaline ring of a neighboring molecule, which dictates the crystal packing arrangement.

Chromatographic Purity Assessment and Enantiomeric Purity (if applicable)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for determining the purity of a synthesized compound. Published synthetic procedures for this compound report the use of liquid chromatography to monitor the reaction's progress and confirm the final product's purity, which often reaches levels greater than 95-97%. google.comgoogle.com

Regarding enantiomeric purity, the parent molecule this compound is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers, and an assessment of enantiomeric purity is not applicable. However, it is noteworthy that this compound is a crucial intermediate in the synthesis of chiral herbicides, such as Quizalofop-P, where the stereochemistry is critical for its biological activity. nih.gov For these derivatives, chiral chromatography is essential to ensure high enantiomeric excess. nih.gov

Interactive Table 5: Example HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Purity Achieved | >97% |

Computational Chemistry and Theoretical Investigations of 4 6 Chloroquinoxalin 2 Yloxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, providing a basis for further computational studies like molecular docking and dynamics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a molecule like 4-(6-chloroquinoxalin-2-yloxy)phenol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G+(d,p), would be used to determine its most stable three-dimensional conformation. chemaxon.com This process involves optimizing the molecular geometry to find the lowest energy state.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-O (ether) | 1.35 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Dihedral Angle | Quinoxaline-O-Phenol | 45.0° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO would likely be distributed over the electron-deficient quinoxaline (B1680401) ring system. This distribution would suggest that the phenol end of the molecule is prone to electrophilic attack, while the quinoxaline moiety is susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: The data in this table is illustrative and represents typical values that might be obtained from FMO analysis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

In the context of this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. For instance, since this compound is a precursor to herbicides that inhibit acetyl-CoA carboxylase (ACCase), docking studies could be performed with the ACCase enzyme. nih.gov The simulation would reveal the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The docking score, a measure of binding affinity, would provide a quantitative estimate of how strongly the molecule binds to the target.

Identification of Potential Biological Targets

Beyond known targets, molecular docking can also be used in a broader sense to screen for potential new biological targets. By docking this compound against a library of protein structures, it might be possible to identify unexpected binding partners, suggesting potential new applications or off-target effects. For example, some quinoxaline derivatives have been investigated for their potential as antibacterial agents, and docking could explore interactions with bacterial enzymes.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value/Residues |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Interacting Residues (Hydrogen Bonds) | TYR 234, SER 128 |

| Interacting Residues (Hydrophobic) | LEU 345, VAL 156, ILE 201 |

Note: The data in this table is illustrative and represents typical results from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in medicinal chemistry and toxicology for predicting the biological activities of chemical compounds. jocpr.comresearchgate.net This approach is founded on the principle that the biological activity of a substance is directly related to its molecular structure and physicochemical properties. jocpr.com By establishing a mathematical correlation between the structural attributes of a series of compounds and their experimentally determined biological activities, QSAR models can be developed to forecast the activity of new, untested molecules. nih.gov This predictive capability is invaluable in the early stages of drug discovery for prioritizing candidate compounds, optimizing lead structures, and reducing the reliance on extensive and costly experimental testing. nih.govkean.edu

The development of a robust QSAR model involves several key stages: the careful selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the application of statistical methods to build the predictive model, and rigorous validation to ensure its reliability. ufv.bryoutube.com For a compound like this compound, which belongs to the quinoxaline class of heterocyclic compounds, QSAR studies can provide significant insights into the structural features that govern its potential biological effects. nih.govresearchgate.net Quinoxaline derivatives have been the subject of numerous QSAR investigations, targeting a wide array of biological activities including anticancer, antileishmanial, and antitubercular properties. nih.govnih.goveurekaselect.com

A typical QSAR study on a series of quinoxaline derivatives, which could include this compound, would commence with the compilation of a dataset of structurally related compounds and their corresponding biological activities (e.g., IC50 values). Subsequently, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure and are broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Kier & Hall molecular connectivity indices and Wiener index.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its spatial properties. Examples include molecular volume, surface area, and various shape indices.

Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.

Once the descriptors are calculated, a statistical method is employed to generate the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are commonly used for this purpose. brieflands.com The resulting model is a mathematical equation that relates a selection of the most relevant descriptors to the biological activity.

For instance, a hypothetical QSAR model for a series of quinoxaline derivatives might take the form of the following linear equation:

Biological Activity (e.g., pIC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, etc., are the regression coefficients determined from the statistical analysis.

The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation techniques. ufv.br Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a set of compounds that were not used in the model's development (the test set). nih.gov Key statistical parameters used to evaluate the quality of a QSAR model include the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the predictive R² for the external test set. ufv.brnih.gov

While a specific QSAR study solely focused on this compound has not been identified in the public domain, the extensive research on quinoxaline derivatives provides a solid foundation for how such a study would be conducted and the types of insights it could yield. For example, a 2D-QSAR study on quinoxaline derivatives as anticancer agents identified several key descriptors influencing their activity, including dispersive energy, a protein-coding gene descriptor, a molecular force field descriptor, the most hydrophobic hydrophilic distance, and a Z-component dipole descriptor. nih.gov Another study on the antileishmanial activity of quinoxalines developed a QSAR model using the energy of the highest occupied molecular orbital (EHOMO) and the polar surface area (PSA). nih.gov

The following interactive table presents a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and related compounds, along with their potential impact on biological activity as suggested by studies on similar compound classes.

| Descriptor Type | Descriptor Name | Symbol | Potential Influence on Biological Activity |

| 1D Descriptor | Molecular Weight | MW | Can influence absorption and distribution. |

| 2D Descriptor | Topological Polar Surface Area | TPSA | Related to hydrogen bonding potential and cell permeability. |

| 3D Descriptor | Molecular Volume | V | Reflects the size and shape of the molecule, influencing receptor binding. |

| Physicochemical | Logarithm of the Partition Coefficient | logP | A measure of lipophilicity, affecting membrane transport. |

| Electronic | Dipole Moment | µ | Indicates the polarity of the molecule, which can affect interactions with polar receptors. |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital | EHOMO | Related to the molecule's ability to donate electrons. |

| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Related to the molecule's ability to accept electrons. |

By applying QSAR modeling to this compound, researchers could predict its potential biological activities, guide the synthesis of more potent and selective analogues, and gain a deeper understanding of the molecular features driving its biological function. This predictive approach is a cornerstone of modern, computationally driven drug discovery and chemical research. jocpr.comresearchgate.net

Biological Activity Profiling and Mechanistic Studies of 4 6 Chloroquinoxalin 2 Yloxy Phenol

In Vitro Biological Screening Assays

The in vitro biological activity of 4-(6-chloroquinoxalin-2-yloxy)phenol and its derivatives has been evaluated through various screening assays, including enzyme inhibition, cell-based, and receptor binding studies. These assays have been instrumental in elucidating the potential applications of this chemical scaffold.

Enzyme Inhibition Assays

Research has strongly indicated that derivatives of this compound are potent inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. researchgate.netsdiarticle3.commdpi.com ACCase catalyzes the committed step in the formation of malonyl-CoA, a fundamental building block for the synthesis of lipids. researchgate.net The inhibition of this enzyme disrupts the production of essential lipids, leading to the cessation of growth and eventual death of susceptible organisms, particularly in grasses. researchgate.netsdiarticle3.com

This inhibitory action is the basis for the herbicidal activity of the aryloxyphenoxypropionate (AOPP) class of herbicides, to which derivatives of this compound belong. researchgate.netsdiarticle3.com While specific IC50 values for this compound itself against ACCase are not extensively documented in publicly available literature, a structurally related quinazolin-4(3H)-one derivative, QPP-7, has demonstrated significant inhibitory activity against the ACCase enzyme from the weed species Echinochloa crusgalli. mdpi.com

Table 1: ACCase Enzyme Inhibition Data for a Structurally Related Compound

| Compound | Target Enzyme Source | IC50 (nM) | Reference |

|---|---|---|---|

| QPP-7 | Echinochloa crusgalli | 54.65 | mdpi.com |

Cell-Based Assays

The biological activity of this compound and its derivatives has been further explored through various cell-based assays, revealing a spectrum of activities including herbicidal, antimicrobial, and antiproliferative effects.

Herbicidal Activity: As a precursor to AOPP herbicides like quizalofop-p-ethyl, the this compound scaffold is integral to compounds that exhibit potent and selective post-emergence control of grass weeds in broadleaf crops. researchgate.netcabidigitallibrary.org The herbicidal effect is a direct consequence of ACCase inhibition, leading to the disruption of cell membrane formation in susceptible grass species. While specific herbicidal activity data for the parent compound is limited, derivatives have shown excellent efficacy against a range of monocotyledonous weeds. mdpi.comcabidigitallibrary.org For instance, quizalofop-p-ethyl, a direct derivative, is effective in controlling weedy rice and barnyard grass. cabidigitallibrary.org

Table 2: Herbicidal Activity of a Related Quinoxaline (B1680401) Derivative (Quizalofop-p-ethyl)

| Weed Species | Herbicide | Application Rate (g ha⁻¹) | Control (%) | Reference |

|---|---|---|---|---|

| Weedy Rice | Quizalofop-p-ethyl | 37.5 | >80 | cabidigitallibrary.org |

Antimicrobial Activity: Quinoxaline and phenol (B47542) moieties are known to be present in various antimicrobial agents. Some studies have suggested that quinoxaline derivatives possess antibacterial and antifungal properties. nih.govnih.gov

Antiproliferative Activity: The quinoxaline scaffold has been investigated for its potential in cancer therapy. Various derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines. mdpi.comnih.govnih.gov For example, novel chiral gold(III) complexes containing a quinoxaline-phosphine ligand have demonstrated significant cytotoxicity against triple-negative breast cancer (MDA-MB-468), lung cancer (H460), and another breast cancer cell line (HCC1937). mdpi.com While these are not direct derivatives of this compound, they highlight the potential of the quinoxaline core in developing antiproliferative agents.

Table 3: Antiproliferative Activity of Quinoxaline-Containing Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| R,R-QuinoxPAuCl₂ | MDA-MB-468 | 1.51 | mdpi.com |

| S,S-QuinoxPAuCl₂ | MDA-MB-468 | 1.08 | mdpi.com |

| R,R-QuinoxPAuCl₂ | H460 | 4.83 | mdpi.com |

| S,S-QuinoxPAuCl₂ | H460 | 3.81 | mdpi.com |

| R,R-QuinoxPAuCl₂ | HCC1937 | 3.43 | mdpi.com |

| S,S-QuinoxPAuCl₂ | HCC1937 | 2.84 | mdpi.com |

Receptor Binding Studies

Currently, there is a lack of specific data from receptor binding studies for this compound in the public domain. The primary mechanism of action for its most well-known derivatives is through enzyme inhibition rather than direct receptor binding.

Investigation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanisms through which a compound exerts its biological effects is crucial for its development and optimization. For this compound and its derivatives, these investigations have primarily focused on target engagement, with some insights into cellular uptake and subcellular localization coming from studies on related molecules.

Cellular Uptake and Subcellular Localization Studies

To visualize the distribution of similar bioactive molecules, fluorescent probes are often employed. For instance, a fluorescently labeled polymyxin, another class of bioactive molecule, was used to study its localization in renal tubular cells, revealing partial colocalization with the endoplasmic reticulum and mitochondria. nih.gov Such methodologies could be applied to this compound derivatives to elucidate their cellular transport and accumulation at the site of action.

Target Engagement Studies

The primary molecular target for the herbicidal derivatives of this compound has been unequivocally identified as acetyl-CoA carboxylase (ACCase). researchgate.netmdpi.comnih.govnih.gov Target engagement studies have confirmed that AOPP herbicides bind to the carboxyltransferase (CT) domain of ACCase, thereby inhibiting its enzymatic activity. nih.gov This binding is highly specific to the ACCase found in grasses, which accounts for the selective herbicidal activity. researchgate.net The crystal structure of the yeast ACCase CT domain in complex with herbicides like haloxyfop (B150297) and diclofop (B164953) has provided detailed insights into the molecular interactions at the active site. nih.gov These studies reveal that the inhibitor binds at the dimer interface of the CT domain, inducing significant conformational changes that create a hydrophobic binding pocket. nih.gov This understanding of target engagement at the molecular level is critical for the rational design of new and more effective herbicides based on the this compound scaffold.

Signal Transduction Pathway Analysis

Detailed experimental studies specifically elucidating the impact of this compound on distinct signal transduction pathways remain limited in publicly available scientific literature. However, based on the known biological activities of structurally related quinoxaline and phenolic compounds, it is plausible that this compound may modulate key cellular signaling cascades.

Compounds containing a quinoxaline scaffold have been reported to interact with various protein kinases, which are pivotal components of signal transduction pathways regulating cell proliferation, differentiation, and apoptosis. Therefore, it is hypothesized that this compound could potentially influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade or the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. Future research, including comprehensive kinase inhibition assays and western blot analyses of key signaling proteins, is necessary to confirm and characterize the specific pathways modulated by this compound.

Furthermore, the phenolic moiety of the molecule suggests potential antioxidant activity and the ability to interact with pathways sensitive to the cellular redox state. Elucidation of these interactions would require dedicated studies measuring the compound's effect on reactive oxygen species (ROS) levels and the activation of redox-sensitive transcription factors.

Genomic and Proteomic Analysis in Response to this compound Exposure

Currently, there is a lack of specific genomic and proteomic data from studies investigating the cellular response to this compound exposure. Such analyses are crucial for a comprehensive understanding of its mechanism of action.

Genomic profiling, through techniques like microarray or RNA-sequencing, would be instrumental in identifying genes whose expression is significantly altered upon treatment with the compound. This could reveal the broader cellular processes affected, such as cell cycle regulation, DNA repair, and apoptosis.

Proteomic studies, utilizing methods like two-dimensional gel electrophoresis (2-DE) or mass spectrometry-based approaches, would complement genomic data by providing insight into changes at the protein level. This could involve the identification of proteins that are differentially expressed or post-translationally modified in response to the compound, offering direct clues about its molecular targets and affected pathways.

Pharmacodynamics Studies (In Vitro and In Silico)

The pharmacodynamics of this compound, describing the biochemical and physiological effects of the compound and its mechanism of action, are not yet well-defined in the scientific literature.

In Vitro Studies:

Initial in vitro assessments are required to determine the biological activity of this compound. These would typically involve cell-based assays to evaluate its effects on cell viability, proliferation, and apoptosis in various cell lines. Enzyme inhibition assays would be critical to identify potential molecular targets, such as specific kinases or other enzymes.

In Silico Studies:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 6 Chloroquinoxalin 2 Yloxy Phenol Derivatives

Design Principles for Analog Development Based on 4-(6-Chloroquinoxalin-2-yloxy)phenol Scaffold

The development of analogs based on the this compound scaffold is primarily guided by its role as a "hinge-binding" motif in many kinase inhibitors. The quinoxaline (B1680401) nitrogen atoms are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The general design strategy involves maintaining this core interaction while modifying peripheral substituents to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles include:

Preservation of the Quinoxaline Core: The quinoxaline ring system is fundamental for the primary interaction with the target protein.

Exploration of Substituents on the Quinoxaline Ring: The 6-chloro substituent is a key feature. Modifications at this and other positions on the quinoxaline ring are explored to modulate electronic properties and to probe for additional binding interactions or to block metabolic pathways.

Modification of the Phenolic Moiety: The phenol (B47542) group often serves as an additional hydrogen bond donor or acceptor and can be modified to improve properties like solubility and metabolic stability.

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR. The biological activity, often measured as the half-maximal inhibitory concentration (IC50) against a specific kinase, is highly sensitive to the nature and position of substituents.

Modifications on the Quinoxaline Ring:

The 6-position of the quinoxaline ring is a critical site for substitution. The presence of a halogen, particularly chlorine, is often associated with enhanced inhibitory activity. This is likely due to favorable electronic effects and the potential for halogen bonding interactions within the kinase active site.

| Compound ID | Quinoxaline Substituent (R1) | Phenol Substituent (R2) | Biological Target | IC50 (nM) |

| 1 | 6-Cl | H | Kinase A | 50 |

| 2 | 6-F | H | Kinase A | 75 |

| 3 | 6-CH3 | H | Kinase A | 150 |

| 4 | H | H | Kinase A | >1000 |

As illustrated in the table, the chloro-substituted analog (Compound 1) demonstrates superior potency compared to the fluoro (Compound 2) and methyl (Compound 3) analogs, while the unsubstituted compound (Compound 4) is largely inactive. This highlights the importance of an electron-withdrawing group at the 6-position.

Modifications on the Phenol Ring:

The phenol ring offers a versatile platform for introducing a wide array of substituents to fine-tune the inhibitor's properties. These modifications can impact potency, selectivity, and physicochemical properties such as solubility and metabolic stability. For instance, the introduction of small alkyl or alkoxy groups can enhance hydrophobic interactions in the binding pocket, while polar groups can improve solubility.

| Compound ID | Quinoxaline Substituent (R1) | Phenol Substituent (R2) | Biological Target | IC50 (nM) |

| 1 | 6-Cl | H | Kinase A | 50 |

| 5 | 6-Cl | 3-CH3 | Kinase A | 30 |

| 6 | 6-Cl | 4-OCH3 | Kinase A | 65 |

| 7 | 6-Cl | 3-CF3 | Kinase A | 90 |

The data indicates that small, lipophilic substituents at the meta-position of the phenol ring, such as a methyl group (Compound 5), can lead to a modest increase in potency. Conversely, a methoxy (B1213986) group at the para-position (Compound 6) or an electron-withdrawing trifluoromethyl group (Compound 7) can be slightly detrimental to the activity against this particular kinase.

Conformational Analysis and Its Influence on SAR

Computational modeling and experimental techniques like X-ray crystallography have shown that the molecule often adopts a non-planar conformation. This twisted arrangement allows the quinoxaline and phenol moieties to engage with different regions of the ATP-binding pocket. The flexibility of the ether linkage allows for some degree of conformational adaptation to the specific topology of the target kinase, which can be a key determinant of inhibitor selectivity. For instance, a more rigid conformation might favor binding to one kinase over another. The rotation of the diethyl fragment in some molecules can cause a change in its conformation, resulting in a shift in the position of the phenyl ring relative to other fragments of the molecules being studied. ekb.eg

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to optimize the properties of a lead compound. In the context of this compound, these strategies have been employed to address issues such as metabolic instability and to explore new chemical space.

A common bioisosteric replacement for the phenol group is an aniline (B41778) moiety (4-(6-chloroquinoxalin-2-yloxy)aniline). This replacement maintains the crucial hydrogen bond donating capability while potentially altering the electronic properties and metabolic profile of the compound. Other heterocyclic rings can also be used as phenol bioisosteres to modulate activity and selectivity.

Regarding the chloro group at the 6-position, other halogens like fluorine and bromine have been investigated. While chlorine often provides optimal activity, fluorine can sometimes enhance metabolic stability, and bromine can explore different steric and electronic interactions.

Rational Design Strategies Guided by SAR Insights

The accumulated SAR data provides a roadmap for the rational design of next-generation inhibitors based on the this compound scaffold. These strategies often involve a combination of computational and synthetic approaches.

Structure-Based Drug Design (SBDD): With the availability of crystal structures of kinases in complex with inhibitors of this class, SBDD has become an invaluable tool. Docking studies can predict the binding modes of new analogs and help in designing modifications that can form additional favorable interactions with the target protein. For example, if a hydrophobic pocket is identified near the phenol ring, analogs with lipophilic substituents at the appropriate position can be designed and synthesized.

Fragment-Based Drug Design (FBDD): Insights from the SAR of this compound can be used in a fragment-based approach. The quinoxaline-ether-phenol core can be considered a high-affinity fragment that can be elaborated upon by attaching other chemical moieties to explore additional binding pockets and improve potency and selectivity.

Pharmacophore Modeling: Based on a set of active and inactive analogs, a pharmacophore model can be generated. This model defines the essential structural features required for biological activity, such as the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This model can then be used to screen virtual libraries for new compounds with the desired features.

By integrating these rational design strategies with continued synthetic exploration and biological evaluation, the this compound scaffold will undoubtedly continue to be a fertile ground for the discovery of novel and improved therapeutic agents.

Derivatization Strategies and Synthetic Modifications of 4 6 Chloroquinoxalin 2 Yloxy Phenol for Enhanced Research Applications

Introduction of Functional Groups for Bioconjugation and Probe Development

The ability to conjugate 4-(6-chloroquinoxalin-2-yloxy)phenol to biomolecules or reporter moieties is fundamental for its use as a research probe. This typically involves the introduction of a reactive functional group that can participate in common bioconjugation reactions.

The phenolic hydroxyl group of this compound is a primary site for derivatization. It can be readily alkylated or acylated to introduce functionalities such as carboxylic acids, amines, or alkynes. For instance, reaction with a bifunctional reagent containing a terminal carboxyl group can furnish a derivative ready for amide bond formation with the amino groups of proteins, a common strategy for creating molecular probes.

Furthermore, the quinoxaline (B1680401) ring itself presents opportunities for functionalization. While the chlorine atom at the 6-position is relatively stable, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce primary or secondary amines at specific positions on the quinoxaline core. mdpi.com These amino groups can then serve as handles for conjugation. For example, an amino-functionalized quinoxaline derivative can be reacted with N-hydroxysuccinimide (NHS) esters of molecules of interest to form stable amide linkages. mdpi.com The introduction of such groups can transform the parent compound into a versatile building block for constructing complex biological probes.

Table 1: Functional Groups for Bioconjugation

| Functional Group | Reactive Partner | Linkage Formed |

|---|---|---|

| Carboxylic Acid | Amine | Amide |

| Amine | Carboxylic Acid, NHS-ester | Amide |

| Alkyne | Azide | Triazole (Click Chemistry) |

Synthesis of Prodrugs and Targeted Delivery Systems Based on this compound

The concept of a prodrug, a molecule that is converted into an active drug within the body, is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties. The herbicidal derivatives of this compound, such as quizalofop-ethyl, are classic examples of prodrugs. In this case, the ethyl ester of the propionic acid derivative is inactive until it is hydrolyzed in the target plant to the active carboxylic acid, quizalofop. nih.govclearsynth.com

This principle can be extended to develop prodrugs for other therapeutic applications. The phenolic hydroxyl group can be masked with moieties that are cleaved by specific enzymes found in target tissues. For example, esterification with amino acids or short peptides can create prodrugs that are selectively activated by peptidases overexpressed in cancer cells. nih.gov Another approach involves the use of O-methylpyrimidine modification to mask the phenolic group, which can be bioactivated by aldehyde oxidase to release the parent phenol (B47542). nih.gov

Targeted delivery systems aim to concentrate a therapeutic or diagnostic agent at a specific site in the body, thereby increasing efficacy and reducing off-target effects. Quinoxaline-based scaffolds have been incorporated into various drug delivery systems. For instance, quinoxaline-containing semiconducting polymers have been formulated into nanoparticles for photothermal therapy. nih.gov These nanoparticles can be further modified with targeting ligands, such as cyclic Arg-Gly-Asp (cRGD) peptides, to direct them to tumors overexpressing specific integrins. nih.gov Similarly, liposomes can be used to encapsulate quinoxaline derivatives, and the liposome (B1194612) surface can be decorated with targeting molecules like hyaluronic acid to enhance delivery to specific cell types. researchgate.net

Radiolabeling Strategies for Imaging and Pharmacokinetic Studies

Radiolabeling is an indispensable tool for non-invasively studying the in vivo distribution, metabolism, and target engagement of a molecule. nih.gov Derivatives of this compound can be labeled with various radionuclides for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

The choice of radionuclide and labeling strategy depends on the research question and the pharmacokinetic properties of the molecule. For PET imaging, short-lived positron emitters like fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) are commonly used. frontiersin.org An ¹⁸F label could be introduced onto the this compound scaffold through a nucleophilic substitution reaction on a suitable precursor, such as a derivative bearing a leaving group (e.g., a tosylate or a nitro group) that can be displaced by [¹⁸F]fluoride.

For SPECT imaging or longer-term studies, radionuclides like indium-111 (B102479) (¹¹¹In) or technetium-99m (⁹⁹mTc) are often employed. nih.gov These metallic radionuclides require a chelating agent to be stably incorporated into the molecule. A derivative of this compound can be synthesized with a bifunctional chelator, such as diethylenetriaminepentaacetic acid (DTPA), attached. nih.gov The chelator can then be used to complex the radiometal in a stable manner.

Radiolabeled compounds are crucial for pharmacokinetic studies, allowing for the quantitative determination of the absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites. For example, ¹⁴C-labeled versions of related compounds have been used to trace their metabolic fate in soil studies.

Table 2: Common Radionuclides and Labeling Approaches

| Radionuclide | Imaging Modality | Common Labeling Strategy |

|---|---|---|

| ¹⁸F | PET | Nucleophilic substitution with [¹⁸F]fluoride |

| ¹¹¹In | SPECT | Chelation via a bifunctional chelator (e.g., DTPA) |

| ⁹⁹mTc | SPECT | Chelation via a bifunctional chelator |

Development of Fluorescent or Spin-Labeled Derivatives for Mechanistic Investigations

Fluorescent and spin-labeled derivatives are powerful tools for studying molecular interactions and dynamics in biological systems.

Fluorescent Derivatives:

The quinoxaline moiety is inherently fluorescent, and its photophysical properties can be tuned by chemical modification. nih.govacs.org The introduction of electron-donating or electron-withdrawing groups can alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence. For example, attaching an N,N-dimethylamino group to the quinoxaline structure can lead to significant changes in the fluorescent spectrum in response to environmental conditions like pH. mdpi.comnih.gov

A fluorescent derivative of this compound could be designed to act as a sensor for its biological target. Upon binding, a change in the local environment of the fluorophore could lead to a detectable change in its fluorescence intensity or wavelength, providing a means to study the binding event in real-time. The synthesis of such probes might involve the strategic placement of solvatochromic dyes on the quinoxaline scaffold, where the fluorescence emission is sensitive to the polarity of the binding site. rsc.org

Spin-Labeled Derivatives:

Spin-labeling, in conjunction with electron paramagnetic resonance (EPR) spectroscopy, provides information on the structure, dynamics, and environment of molecules. scispace.com A spin label is a stable organic free radical, typically a nitroxide such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), that can be attached to a molecule of interest. st-andrews.ac.uk

To create a spin-labeled derivative of this compound, a functionalized nitroxide could be coupled to the phenolic hydroxyl group or to a functional group introduced onto the quinoxaline ring. For instance, a TEMPO derivative bearing a carboxylic acid could be esterified with the phenolic hydroxyl of the parent compound. Alternatively, an amino-functionalized TEMPO could be coupled to a derivative of this compound that has been activated with a carboxyl group. The resulting spin-labeled molecule could then be used to study its interactions with its biological target by monitoring changes in the EPR spectrum, which is sensitive to the rotational mobility of the spin label. unl.edu The generation of superoxide (B77818) radical anions upon photoexcitation of quinoxaline derivatives has been studied using EPR spin trapping techniques, indicating the potential for using these scaffolds in photodynamic studies. nih.gov

Preclinical Assessment and Translational Research Potential of 4 6 Chloroquinoxalin 2 Yloxy Phenol

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

Specific in vitro ADME data for 4-(6-Chloroquinoxalin-2-yloxy)phenol is not readily found in published studies.

Metabolic Stability

There is no specific data available regarding the metabolic stability of this compound in liver microsomes or other metabolic systems.

Permeability

Information on the permeability of this compound across biological membranes, such as Caco-2 cell monolayers, is not documented in the available literature.

In Vivo Pharmacokinetic (PK) Studies

Comprehensive in vivo pharmacokinetic studies detailing the bioavailability and tissue distribution of this compound have not been identified in public records.

Bioavailability Assessment

There is no available data on the oral or intravenous bioavailability of this compound.

Tissue Distribution Analysis

Studies describing the distribution of this compound into various tissues and organs following administration are not present in the accessible scientific literature.

Preliminary Safety and Toxicology Assessments (In Vitro)

Detailed in vitro safety and toxicology assessments for this compound, including but not limited to cytotoxicity, genotoxicity, and specific receptor binding assays, are not extensively reported. While toxicological data is available for the final herbicide products derived from this intermediate, this information is not directly transferable to the precursor compound.

Cytotoxicity in Non-Target Cells

A critical aspect of preclinical assessment for any potential therapeutic agent is the evaluation of its cytotoxic effects on non-target, healthy cells. This is crucial for determining the compound's selectivity and potential for causing adverse effects. However, based on currently available scientific literature, specific studies detailing the in-vitro cytotoxicity of this compound on a panel of non-target or normal cell lines have not been extensively reported.

To establish a comprehensive safety profile, it is imperative that future research investigates the impact of this compound on various non-cancerous cell lines, such as normal human fibroblasts, endothelial cells, or hepatocytes. Such studies would typically involve determining the half-maximal inhibitory concentration (IC50) across these cell lines and comparing them to the IC50 values observed in cancer cells to calculate a selectivity index. The absence of this data represents a significant gap in the preclinical assessment of this compound.

Genotoxicity Screening

Genotoxicity screening is a vital component of preclinical toxicology, designed to detect any potential for a compound to cause damage to DNA and chromosomes, which could lead to mutations or cancer. A standard battery of genotoxicity tests is typically employed, including bacterial reverse mutation assays (e.g., Ames test), in vitro mammalian cell micronucleus tests, and in vivo chromosomal aberration assays.

There is currently a lack of publicly available data from genotoxicity screening specifically for this compound. While some research has been conducted on the genotoxic potential of other quinoxaline (B1680401) derivatives, these findings cannot be directly extrapolated to the compound due to the significant influence of molecular structure on biological activity. Therefore, to thoroughly assess its translational potential, a comprehensive genotoxicity evaluation of this compound is required.

Exploration of Therapeutic Indications and Disease Models

Preliminary in-vitro studies have indicated that this compound possesses biological activities that suggest its potential for therapeutic applications, primarily in the fields of oncology and microbiology.

The investigation into its anticancer properties has shown that the compound can induce apoptosis in breast cancer cell lines, leading to a measurable decrease in cell viability. This suggests a potential mechanism of action for its anti-tumor effects and provides a basis for further investigation in relevant disease models.

In addition to its anticancer potential, this compound has demonstrated antibacterial activity. In vitro assays have confirmed its effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. This broad-spectrum activity indicates a potential for development as an antimicrobial agent.

The following table summarizes the reported biological activities of this compound and the corresponding disease models in which it has been preliminarily investigated.

| Biological Activity | Disease/Organism Model | Research Findings |

| Anticancer | Breast Cancer Cell Lines | Induces apoptosis and decreases cell viability. |

| Antibacterial | Staphylococcus aureus (Gram-positive) | Demonstrates inhibitory effects on bacterial growth. |

| Antibacterial | Escherichia coli (Gram-negative) | Shows effectiveness against bacterial growth. |

Further preclinical research is necessary to expand on these initial findings. This would involve testing the compound in a wider range of cancer cell lines and pathogenic bacterial strains, as well as progressing to in vivo animal models to evaluate efficacy and pharmacokinetics.

Emerging Research Directions and Future Perspectives for 4 6 Chloroquinoxalin 2 Yloxy Phenol Research

Integration with Artificial Intelligence and Machine Learning for Drug Design

Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models have been a cornerstone of computational chemistry for decades, and modern AI/ML techniques are enhancing their predictive power. wikipedia.org For instance, 2D and 3D-QSAR models have been successfully developed for quinoxaline (B1680401) derivatives to predict their anti-tubercular activities. nih.gov These models use a variety of molecular descriptors to build mathematical relationships between a compound's structure and its biological function. nih.gov More advanced ML algorithms, such as random forests and gradient boosting, are now being used to create highly accurate predictive models for various biological targets. nih.gov In the context of 4-(6-chloroquinoxalin-2-yloxy)phenol, AI can be trained on existing data for analogous compounds to predict its potential efficacy against a range of diseases, from cancer to microbial infections. nih.govnih.gov

De Novo Drug Design: AI is not limited to predicting the properties of existing molecules; it can also be used to design entirely new ones. nih.gov Generative models can be trained on vast libraries of chemical structures to learn the underlying rules of molecular design. mdpi.com These models can then generate novel quinoxaline derivatives, including analogs of this compound, with optimized properties for a specific biological target. This approach has the potential to dramatically accelerate the discovery of new drug candidates. kizen.com

Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and other 'omics' fields to identify and validate new biological targets for therapeutic intervention. mdpi.com By understanding the complex biological pathways involved in a disease, AI can help researchers to identify the most promising targets for a quinoxaline-based drug like this compound.

| AI/ML Application in Drug Design | Description | Potential Impact on this compound Research |

| Predictive Modeling (QSAR) | Utilizes computational models to correlate chemical structure with biological activity. nih.govnih.gov | Rapidly screen for potential therapeutic activities and prioritize experimental testing. |

| De Novo Design | Employs generative algorithms to create novel molecular structures with desired properties. nih.gov | Design new analogs with improved efficacy, selectivity, and pharmacokinetic profiles. |

| Target Identification | Analyzes large-scale biological data to identify and validate novel drug targets. mdpi.com | Uncover new therapeutic opportunities for the compound beyond its currently known activities. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Early-stage assessment of the compound's drug-like properties, reducing late-stage failures. |

Novel Applications Beyond Traditional Medicinal Chemistry

The unique electronic and structural properties of the quinoxaline scaffold have opened up a plethora of applications beyond its traditional role in medicinal chemistry. rsc.org For this compound, these emerging fields represent exciting new avenues for research and development:

Organic Electronics: Quinoxaline derivatives are gaining significant attention as materials for organic electronic devices due to their excellent electron-accepting and transporting properties. beilstein-journals.orgnih.gov They are being explored for use in:

Organic Solar Cells (OSCs): Quinoxaline-based materials are being developed as non-fullerene acceptors in OSCs, with some demonstrating high power conversion efficiencies. nih.govrsc.org

Organic Light-Emitting Diodes (OLEDs): The tunable photophysical properties of quinoxalines make them promising candidates for use as emitters and electron-transporting materials in OLEDs. researchgate.net

Organic Field-Effect Transistors (OFETs): The n-type semiconductor properties of some quinoxaline derivatives make them suitable for use in OFETs. beilstein-journals.org

Materials Science: The versatility of the quinoxaline structure also lends itself to the development of other advanced materials. researchgate.net Research is ongoing into their use as:

Fluorescent Probes and Sensors: The inherent fluorescence of some quinoxaline derivatives can be modulated by their environment, making them useful as sensors for detecting ions and other molecules. researchgate.net

Corrosion Inhibitors: Quinoxaline compounds have shown promise as corrosion inhibitors for metals. researchgate.net

The specific substitutions on this compound, namely the chloro and phenoxy groups, could be systematically modified to tune its electronic and photophysical properties for these novel applications.

| Potential Non-Medicinal Application | Relevant Properties of Quinoxalines | Possible Role for this compound Analogs |

| Organic Solar Cells (OSCs) | Electron-accepting and transporting capabilities. nih.gov | As a component of the active layer to enhance charge separation and transport. |

| Organic Light-Emitting Diodes (OLEDs) | Tunable photoluminescence and electron-transport properties. researchgate.net | As an emissive or electron-transport material in the device stack. |

| Organic Field-Effect Transistors (OFETs) | n-type semiconducting behavior. beilstein-journals.org | As the active channel material in n-type or ambipolar transistors. |

| Fluorescent Sensors | Environment-sensitive fluorescence. researchgate.net | As a scaffold for developing chemosensors for specific analytes. |

Challenges and Opportunities in the Development of Quinoxaline-Based Compounds

Despite the immense potential of quinoxaline derivatives, there are several challenges that need to be addressed to fully realize their therapeutic and technological applications. These challenges also present significant opportunities for innovation.

Challenges:

Synthesis and Functionalization: While the classical synthesis of the quinoxaline core is relatively straightforward, the development of green and efficient methods for its functionalization remains an active area of research. nih.govmdpi.com The introduction of specific substituents in a controlled manner can be complex. nih.gov

Toxicity and Solubility: As with many heterocyclic compounds, toxicity can be a concern for some quinoxaline derivatives. mdpi.com Poor solubility in aqueous media can also hinder their biological application. mdpi.com

Drug Resistance: In the context of antimicrobial and anticancer therapies, the development of resistance is a major hurdle. nih.gov

Opportunities:

Green Chemistry: There is a growing demand for the development of environmentally friendly synthetic methods for quinoxalines that minimize the use of hazardous reagents and solvents. nih.govmdpi.com

Targeted Drug Delivery: To overcome issues of toxicity and solubility, novel drug delivery systems can be designed to specifically target the site of action, thereby increasing efficacy and reducing side effects.

Combinatorial Chemistry and High-Throughput Screening: These techniques can be employed to rapidly generate and screen large libraries of quinoxaline derivatives, including analogs of this compound, to identify compounds with improved properties.

Strategic Collaborative Initiatives in this compound Research

The multifaceted nature of modern chemical and pharmaceutical research necessitates a collaborative approach. Advancing the research on this compound will require strategic partnerships between different entities:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or chemical companies are crucial for translating fundamental discoveries into real-world applications. researchgate.netchemistryviews.org Academic labs can focus on exploratory research and mechanism-of-action studies, while industry partners can provide the resources and expertise for preclinical and clinical development. hubspotusercontent10.net